4-Phenyl-1,3-thiazole-2-carbaldehyde

Catalog No.
S780960
CAS No.
75390-44-2
M.F
C10H7NOS
M. Wt
189.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-1,3-thiazole-2-carbaldehyde

CAS Number

75390-44-2

Product Name

4-Phenyl-1,3-thiazole-2-carbaldehyde

IUPAC Name

4-phenyl-1,3-thiazole-2-carbaldehyde

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

InChI

InChI=1S/C10H7NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-7H

InChI Key

DJWIXPPOXVIXSZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C=O

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C=O

Pharmaceuticals: Antimicrobial Agents

Summary of Application: 4-Phenyl-1,3-thiazole-2-carbaldehyde has been identified as a core structure in the synthesis of compounds with significant antimicrobial properties. Its application in pharmaceuticals is primarily due to its effectiveness against a range of microbial pathogens.

Methods of Application: The compound is synthesized and incorporated into various antimicrobial agents through a series of chemical reactions, often involving catalysis under controlled conditions to ensure the purity and efficacy of the final product.

Results and Outcomes: Studies have shown that derivatives of 4-Phenyl-1,3-thiazole-2-carbaldehyde exhibit potent antimicrobial activity, with some compounds showing minimum inhibitory concentrations (MICs) in the low micromolar range against specific bacterial strains .

Organic Synthesis: Building Blocks

Summary of Application: In organic chemistry, 4-Phenyl-1,3-thiazole-2-carbaldehyde serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Methods of Application: The aldehyde group of the compound reacts with various nucleophiles in condensation reactions, allowing for the construction of diverse chemical structures.

Results and Outcomes: The use of this compound in organic synthesis has enabled the creation of a variety of functionalized molecules, demonstrating its utility as a precursor in complex chemical syntheses .

Material Science: Photographic Sensitizers

Summary of Application: Thiazole derivatives, including 4-Phenyl-1,3-thiazole-2-carbaldehyde, are used in the development of photographic materials due to their light-sensitive properties.

Methods of Application: These compounds are applied to photographic films and papers, where they participate in the chemical reactions that form images upon exposure to light.

Results and Outcomes: The incorporation of thiazole derivatives into photographic materials has been shown to improve the sensitivity and resolution of the developed images .

Biochemistry: Enzyme Inhibition

Summary of Application: 4-Phenyl-1,3-thiazole-2-carbaldehyde has been explored for its potential to inhibit certain enzymes, which is valuable in the study of biochemical pathways and the development of therapeutic agents.

Methods of Application: The compound is used in assays to test its inhibitory effects on target enzymes, often involving spectrophotometric or fluorometric methods to measure enzyme activity.

Results and Outcomes: Research indicates that thiazole derivatives can effectively inhibit enzymes like α-glycosidase, which is significant for the treatment of conditions like diabetes .

Chemical Sensors: Detection of Ions

Summary of Application: Thiazole compounds are employed in the creation of chemical sensors that can detect the presence of specific ions in a solution, useful in environmental monitoring and industrial processes.

Methods of Application: 4-Phenyl-1,3-thiazole-2-carbaldehyde is incorporated into sensor devices that change color or emit fluorescence in the presence of target ions, allowing for their detection and quantification.

Results and Outcomes: Sensors containing thiazole derivatives have demonstrated high sensitivity and selectivity for ions such as fluoride, which is important for water quality assessment .

Cancer Research: Antitumor Activity

Summary of Application: Research into the antitumor properties of thiazole derivatives has shown that 4-Phenyl-1,3-thiazole-2-carbaldehyde and its analogs may play a role in cancer treatment.

Methods of Application: The compound is used in vitro and in vivo studies to assess its cytotoxic effects on cancer cells, often through cell viability assays and animal models.

Results and Outcomes: Some thiazole derivatives have exhibited promising antitumor activity, with the potential to induce apoptosis in cancer cells and inhibit tumor growth .

Tropical Medicine: Antileishmanial Agents

Summary of Application: This compound has been identified as a promising scaffold for the development of new antileishmanial agents, which are crucial for treating leishmaniasis, especially the cutaneous form of the disease.

Methods of Application: The synthesis of 4-Phenyl-1,3-thiazole-2-amines, derived from the parent compound, is performed using the Hantzsch and Weber methodologies. These compounds are then tested against the promastigote forms of Leishmania amazonensis.

Results and Outcomes: The studies have shown that certain derivatives exhibit significant anti-promastigote activity with good selectivity indexes, indicating their potential as effective antileishmanial drugs .

Antifungal Research: Anti-Candida Potential

Summary of Application: Derivatives of 4-Phenyl-1,3-thiazole-2-carbaldehyde have been synthesized and tested for their potential to treat infections caused by Candida species, addressing the need for new antifungal agents.

Methods of Application: Novel series of derivatives are synthesized and subjected to in vitro testing against various Candida strains to evaluate their antifungal efficacy.

Results and Outcomes: The compounds have shown promising results in inhibiting the growth of Candida, suggesting their utility in developing new treatments for fungal infections .

Neuroscience: Neurotransmitter Synthesis

Summary of Application: Thiazole derivatives play a role in metabolism and the normal functioning of the nervous system, including the synthesis of neurotransmitters like acetylcholine.

Methods of Application: The biochemical pathways involving thiazole compounds are studied to understand their impact on neurotransmitter synthesis and nervous system function.

Results and Outcomes: Research indicates that thiazole compounds, including 4-Phenyl-1,3-thiazole-2-carbaldehyde, are essential for energy release from carbohydrates and play a role in neurotransmitter synthesis .

4-Phenyl-1,3-thiazole-2-carbaldehyde is a heterocyclic compound characterized by its thiazole ring structure, which includes a phenyl group at the fourth position and an aldehyde functional group at the second position. The molecular formula for this compound is C9H7NOSC_9H_7NOS, and it has a molecular weight of approximately 179.22 g/mol. This compound is known for its versatility in

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: Reduction of the aldehyde can yield the corresponding alcohol.
  • Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, where the thiazole ring can react with electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Research indicates that 4-Phenyl-1,3-thiazole-2-carbaldehyde exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The compound interacts with various enzymes involved in oxidative stress responses and metabolic pathways, suggesting its potential as a lead compound in drug development .

Several methods exist for synthesizing 4-Phenyl-1,3-thiazole-2-carbaldehyde:

  • Cyclization Method: Involves cyclizing appropriate precursors such as 2-aminothiophenol with α-haloketones.
  • Formylation: The Vilsmeier-Haack reaction can be employed to introduce the aldehyde group onto the thiazole ring using N,N-dimethylformamide and phosphorus oxychloride .
  • Baylis-Hillman Reaction: This method involves the reaction of the compound with methyl acrylate under specific catalytic conditions .

4-Phenyl-1,3-thiazole-2-carbaldehyde has a wide array of applications:

  • Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Investigated for its potential roles in drug development targeting specific biological pathways.
  • Materials Science: Employed in developing dyes, pigments, and other materials due to its unique chemical properties .

Studies have shown that 4-Phenyl-1,3-thiazole-2-carbaldehyde interacts with various biological targets. These interactions include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Oxidative Stress Response: Its role in modulating oxidative stress responses highlights its potential therapeutic applications .

Several compounds share structural similarities with 4-Phenyl-1,3-thiazole-2-carbaldehyde. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-PhenylthiazoleLacks the aldehyde groupLess reactive compared to 4-Phenyl derivative
4-Methyl-2-phenylthiazoleContains a methyl group at the fifth positionAlters reactivity and solubility
2-Phenylthiazole-4-carboxylic acidContains a carboxylic acid instead of an aldehydeDifferent solubility and reactivity

Uniqueness

4-Phenyl-1,3-thiazole-2-carbaldehyde is unique due to its combination of both phenyl and aldehyde groups, which enhances its reactivity and potential for diverse chemical transformations. This versatility makes it particularly valuable in synthetic chemistry and drug development compared to its analogs .

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-phenyl-1,3-thiazole-2-carbaldehyde

Dates

Modify: 2023-08-15

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